molecular formula C17H12N2O2S2 B2939825 N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034592-31-7

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2939825
CAS No.: 2034592-31-7
M. Wt: 340.42
InChI Key: TWMNQYOAONVSTH-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide group to a methyl-substituted furan-thiophene hybrid moiety. This structure combines aromatic and heteroaromatic systems, which are commonly associated with bioactive properties such as antimicrobial, antifungal, or kinase-inhibitory activities.

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S2/c20-17(11-3-5-13-16(8-11)23-10-19-13)18-9-12-4-6-14(21-12)15-2-1-7-22-15/h1-8,10H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMNQYOAONVSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies involving this compound, drawing from diverse research sources.

Chemical Structure

The compound can be represented as follows:

C15H12N2O2S\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

Its structure features a benzo[d]thiazole moiety, which is known for various pharmacological properties, including anticancer and antimicrobial activities.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity :
    • Compounds containing thiazole and related heterocycles have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown IC50 values in the micromolar range against human glioblastoma and melanoma cells .
    • The presence of electron-donating groups in the structure enhances the anticancer activity, suggesting a structure-activity relationship (SAR) that favors specific substitutions on the phenyl ring .
  • Antimicrobial Properties :
    • Benzothiazole derivatives have been reported to exhibit antibacterial activity, with some compounds showing effectiveness against resistant strains of bacteria .
    • The mechanism often involves the inhibition of bacterial enzymes, which is crucial for their survival and replication.
  • Anti-inflammatory Effects :
    • Some thiazole derivatives have been studied for their anti-inflammatory properties, which may contribute to their overall therapeutic potential in treating inflammatory diseases .

Anticancer Studies

A series of studies have been conducted to evaluate the anticancer properties of thiazole derivatives similar to this compound:

CompoundCell LineIC50 (µM)Mechanism
Compound AU251 (glioblastoma)15.0Apoptosis induction
Compound BWM793 (melanoma)20.0Cell cycle arrest
N-(substituted benzothiazole)A431 (epidermoid carcinoma)10.5Bcl-2 inhibition

These findings indicate a promising anticancer profile for compounds with similar structures, suggesting that this compound may exhibit comparable efficacy.

Antimicrobial Studies

Research on benzothiazole derivatives has highlighted their antimicrobial potential:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)
Compound CE. coli8.0
Compound DS. aureus4.0

These results underscore the importance of structural modifications in enhancing the antimicrobial activity of thiazole-based compounds.

Comparison with Similar Compounds

3-Chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (Compound 86)

  • Structure : Replaces the furan-thiophene group with a nitrothiazole and benzo[b]thiophene system.
  • Activity : Demonstrates antimicrobial properties (48% yield in synthesis) with detailed NMR and HRMS data (e.g., δ 8.83 ppm in ^1H NMR; molecular ion [M+H]+ at 357.9518) .

LMM5 and LMM11 (1,3,4-Oxadiazoles)

  • Structure : LMM5 contains a benzyl(methyl)sulfamoyl group, while LMM11 incorporates a furan-2-yl moiety. Both lack the benzo[d]thiazole core.
  • Activity : Antifungal agents against C. albicans via thioredoxin reductase inhibition .

Dasatinib (BMS-354825)

  • Structure : A thiazole-5-carboxamide with a pyrimidine-piperazine substituent.
  • Activity: Dual Src/Abl kinase inhibitor with potent antitumor activity (e.g., complete tumor regression in K562 xenograft models) .
  • Key Difference : The piperazine and pyrimidine groups in Dasatinib enable kinase binding, whereas the target compound’s furan-thiophene unit may favor antimicrobial or antifungal pathways.

Table 1: Comparative Data of Selected Analogues

Compound Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
Target Compound ~383.45* Benzo[d]thiazole, furan-thiophene Hypothesized antimicrobial N/A
Compound 86 357.95 Benzo[b]thiophene, nitrothiazole Antimicrobial [1]
LMM11 ~434.50* 1,3,4-Oxadiazole, furan-2-yl Antifungal [2]
Dasatinib 506.02 Thiazole-5-carboxamide, piperazine Anticancer (kinase inhibition) [5, 7]

*Calculated based on structural formulae.

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